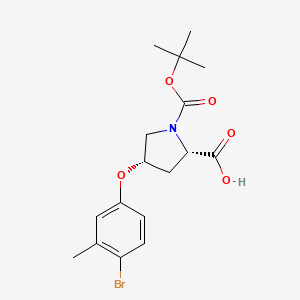

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Description

This compound is a stereospecific pyrrolidinecarboxylic acid derivative featuring:

- Stereochemistry: (2S,4S) configuration, critical for molecular interactions and biological activity.

- Protecting group: A tert-butoxycarbonyl (Boc) group at position 1, enhancing stability during synthetic processes.

- Substituents: A 4-bromo-3-methylphenoxy group at position 4, which influences electronic and steric properties.

The Boc group is commonly used in peptide synthesis to protect amines, while the brominated aromatic ring may confer reactivity for further functionalization (e.g., cross-coupling reactions). The methyl group on the phenoxy ring enhances lipophilicity compared to non-methylated analogs .

Properties

IUPAC Name |

(2S,4S)-4-(4-bromo-3-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-10-7-11(5-6-13(10)18)23-12-8-14(15(20)21)19(9-12)16(22)24-17(2,3)4/h5-7,12,14H,8-9H2,1-4H3,(H,20,21)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTUZHYOSRKMGX-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, commonly referred to as Boc-4-bromo-3-methylphenoxy-proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₇H₂₂BrNO₅

- CAS Number : 1354486-41-1

- Molecular Weight : 396.27 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has been studied for its effects on enzymes involved in inflammation and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes:

- Cholinesterases : Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in Alzheimer's disease.

- Cyclooxygenase (COX) : Shows potential as an anti-inflammatory agent by inhibiting COX enzymes involved in the inflammatory response.

In Vitro Studies

A series of in vitro studies have evaluated the compound's efficacy against various enzyme targets. The following table summarizes key findings from these studies:

| Target Enzyme | IC50 Value (μM) | Effect |

|---|---|---|

| AChE | 10.4 | Moderate inhibition |

| BChE | 7.7 | Moderate inhibition |

| COX-2 | 19.2 | Moderate inhibition |

| LOX-15 | 13.2 | Moderate inhibition |

These values suggest that this compound may serve as a lead compound for developing treatments targeting neurodegenerative diseases and inflammatory conditions.

Case Studies

- Neuroprotective Effects : A study focused on the neuroprotective properties of the compound demonstrated its ability to reduce oxidative stress markers in neuronal cell lines, suggesting a potential role in protecting against neurodegeneration.

- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of the compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, supporting its use as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to biologically active molecules. Its applications include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

- Neuropharmacology : Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. The pyrrolidine structure is known for its ability to cross the blood-brain barrier, making it a candidate for CNS-active drugs.

Drug Development

The compound serves as a scaffold for designing new drugs. Its functional groups can be modified to enhance selectivity and efficacy against specific biological targets.

- Prodrug Formulations : The Boc group can be cleaved under physiological conditions, releasing the active drug form in the body. This property is utilized in prodrug strategies to improve solubility and bioavailability.

Biochemical Research

In biochemical assays, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate makes it valuable in understanding complex biological systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of (2S,4S)-4-(4-Bromo-3-methylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid against breast cancer cell lines. The results indicated that modifications to the phenoxy group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Neuroprotective Effects

Research in Neuroscience Letters demonstrated that certain derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration. The study highlighted the importance of the pyrrolidine core in mediating these effects through modulation of glutamate receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include differences in the phenoxy substituent, stereochemistry, and functional groups. Below is a detailed analysis:

Substituted Phenoxy Group Variations

Key Observations:

Stereochemical and Functional Group Modifications

Key Observations:

Preparation Methods

Coupling of the Phenoxy Group to the Pyrrolidine Core

The core pyrrolidine structure bearing the Boc-protected amine is synthesized or obtained, followed by nucleophilic aromatic substitution or etherification to install the 4-bromo-3-methylphenoxy substituent at the 4-position:

- Starting material: (2S,4S)-pyrrolidine-2-carboxylic acid or its derivatives with Boc protection at the nitrogen.

- Phenoxy installation: The phenol derivative (4-bromo-3-methylphenol) is reacted with the 4-position of the pyrrolidine ring, often via Williamson ether synthesis or SNAr-type reaction under basic conditions, ensuring stereochemical retention.

- Reaction conditions: Mild bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF or DMSO) facilitate the ether bond formation.

- Protection: The amine is protected with tert-butoxycarbonyl (Boc) group prior to or after the etherification step to prevent side reactions.

Final Functional Group Adjustments and Purification

- Carboxylic acid functionality: Maintained or introduced at the 2-position of the pyrrolidine ring, typically via hydrolysis of ester intermediates under acidic or basic conditions.

- Purification: The final compound is purified by recrystallization or chromatographic methods to achieve high purity suitable for research use.

- Characterization: Confirmation by NMR, mass spectrometry, and chiral HPLC to verify structure, purity, and stereochemistry.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reactants/Intermediates | Conditions/Notes | Outcome/Intermediate |

|---|---|---|---|---|

| 1 | Bromoalcoholation | Isoprene + water + bromosuccinimide | Continuous flow tubular reactor; molar ratio ~1:1:1.2 | 4-Bromo-3-methyl-2-buten-1-ol |

| 2 | Esterification | Bromoalcohol + acetic anhydride + solid acid catalyst | Solid acid cation exchange resin; tubular reactor | 4-Bromo-3-methyl-2-buten-1-ol acetate |

| 3 | Etherification (phenoxy installation) | Boc-protected pyrrolidine + 4-bromo-3-methylphenol | Base (K2CO3), polar aprotic solvent (DMF), mild heating | (2S,4S)-4-(4-Bromo-3-methylphenoxy)-Boc-pyrrolidine intermediate |

| 4 | Hydrolysis/functional group adjustment | Ester intermediate | Acidic or basic hydrolysis | Final carboxylic acid (2S,4S)-4-(4-Bromo-3-methylphenoxy)-Boc-pyrrolidinecarboxylic acid |

| 5 | Purification | Crystallization or chromatography | Solvent systems optimized for purity | Pure target compound |

Research Findings and Optimization Notes

- Continuous flow reactors for the bromination and esterification steps enhance scalability and reproducibility, reducing batch-to-batch variability.

- Strong acid cation exchange resins (types 732 or D001) serve as efficient catalysts for esterification, improving yield and selectivity.

- Stereochemical integrity is preserved by using mild reaction conditions during phenoxy installation and Boc protection, critical for biological activity.

- Purity and characterization are essential for research applications; analytical methods such as chiral HPLC and mass spectrometry confirm stereochemistry and molecular weight.

- Alternative synthetic routes may involve pre-functionalized pyrrolidine derivatives or different protecting groups, but Boc protection remains preferred for stability and ease of removal.

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical integrity of this compound?

Chiral HPLC or supercritical fluid chromatography (SFC) with polarimetric detection is essential for resolving stereoisomers, as minor chromatographic adjustments (e.g., mobile phase composition) can significantly impact epimer separation . Additionally, 2D NMR techniques (e.g., NOESY or ROESY) validate spatial arrangements of the (2S,4S) configuration by analyzing nuclear Overhauser effects between substituents .

Q. What safety protocols should be prioritized when handling this compound?

Adhere to GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use nitrile gloves, sealed goggles, and respirators in fume hoods. In case of skin contact, rinse immediately with water for ≥15 minutes, and consult medical assistance if irritation persists .

Q. How can researchers verify the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) is standard. Mass spectrometry (MS) confirms molecular weight (theoretical: ~436.3 g/mol for C₁₇H₂₁BrNO₅), while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. What synthetic strategies mitigate epimerization during the introduction of the 4-Bromo-3-methylphenoxy group?

Mitsunobu reactions or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) under inert atmospheres preserve stereochemistry. Evidence from analogous halogenated aryl ether syntheses highlights the use of anhydrous solvents (e.g., THF or DMF) and low temperatures (0–5°C) to suppress racemization .

Q. How does the tert-butoxycarbonyl (Boc) group influence conformational stability in solution?

The Boc group induces steric hindrance, stabilizing the pyrrolidine ring in a trans-fused conformation. Nuclear Overhauser effect (NOE) studies on similar Boc-protected pyrrolidines reveal restricted rotation around the C–N bond, which can be modeled using density functional theory (DFT) calculations .

Q. What strategies prevent Boc cleavage during functionalization reactions?

Mild acidic conditions (e.g., 10% TFA in DCM at 0°C) selectively deprotect without degrading the core structure. LC-MS monitoring ensures timely neutralization (e.g., with aqueous NaHCO₃) to prevent side reactions .

Q. How can researchers address solubility challenges in aqueous reaction media?

Co-solvent systems (e.g., DMSO/H₂O or acetone/H₂O) enhance solubility. For pH-sensitive reactions, buffer systems (PBS, pH 7.4) with ≤10% organic modifier are effective, as demonstrated in analogous Boc-protected carboxylic acid derivatives .

Methodological Considerations

Key Hazards and Mitigation

- Skin/Eye Exposure : Immediate rinsing with water (15+ minutes); medical evaluation required for persistent symptoms .

- Inhalation Risk : Use NIOSH-certified respirators in ventilated areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.